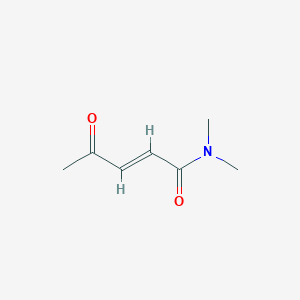
(2E)-N,N-Dimethyl-4-oxo-2-pentenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N,N-Dimethyl-4-oxo-2-pentenamide, commonly known as DMOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMOP is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This property has led to its use in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
Mécanisme D'action
DMOP works by inhibiting the activity of acetylcholinesterase, the enzyme responsible for breaking down acetylcholine in the nervous system. This leads to an increase in the levels of acetylcholine, which is an important neurotransmitter involved in learning and memory processes.
Effets Biochimiques Et Physiologiques
DMOP has been shown to improve cognitive function in animal models of Alzheimer's disease. The compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. Additionally, DMOP has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
DMOP is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in the nervous system. However, the compound is highly reactive and can be difficult to work with, requiring careful handling and storage. Additionally, DMOP has a short half-life in the body, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on DMOP. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase, which may have greater therapeutic potential for the treatment of Alzheimer's disease and other neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMOP, including its potential for use in the treatment of other conditions such as Parkinson's disease and multiple sclerosis. Finally, studies are needed to determine the safety and efficacy of DMOP in human clinical trials.
Méthodes De Synthèse
DMOP can be synthesized through a simple reaction between 2-pentenoyl chloride and dimethylamine. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is a yellow oil that can be purified through distillation or chromatography.
Applications De Recherche Scientifique
DMOP has been extensively studied for its potential use in the treatment of Alzheimer's disease. The compound has been shown to improve cognitive function in animal models of the disease, and early clinical trials have shown promising results. DMOP has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis.
Propriétés
Numéro CAS |
156462-97-4 |
|---|---|
Nom du produit |
(2E)-N,N-Dimethyl-4-oxo-2-pentenamide |
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(E)-N,N-dimethyl-4-oxopent-2-enamide |
InChI |
InChI=1S/C7H11NO2/c1-6(9)4-5-7(10)8(2)3/h4-5H,1-3H3/b5-4+ |
Clé InChI |
GMUDJABRPSIDKF-SNAWJCMRSA-N |
SMILES isomérique |
CC(=O)/C=C/C(=O)N(C)C |
SMILES |
CC(=O)C=CC(=O)N(C)C |
SMILES canonique |
CC(=O)C=CC(=O)N(C)C |
Synonymes |
2-Pentenamide, N,N-dimethyl-4-oxo-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



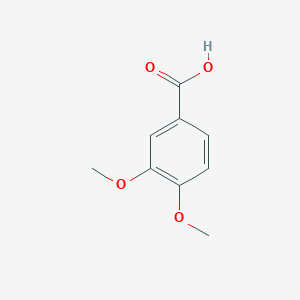
![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester](/img/structure/B131388.png)
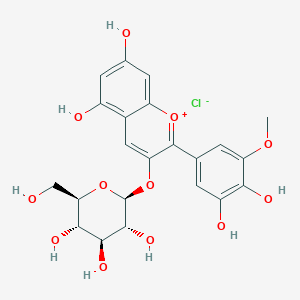
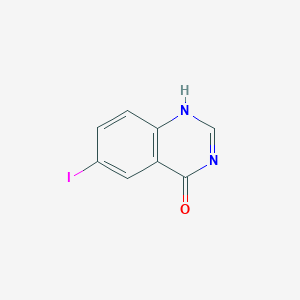
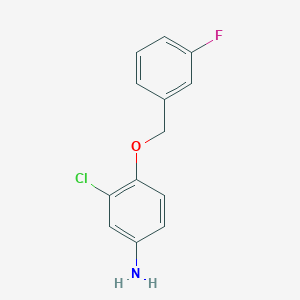
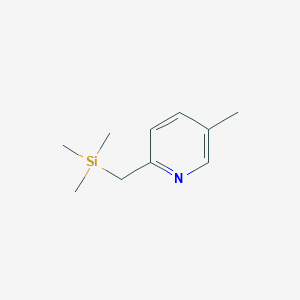
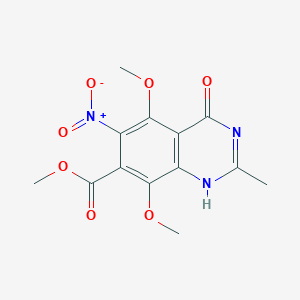
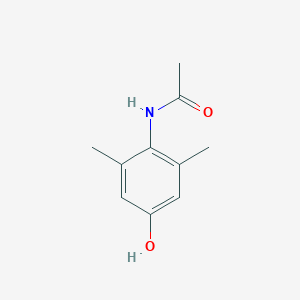
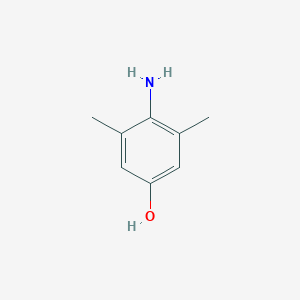
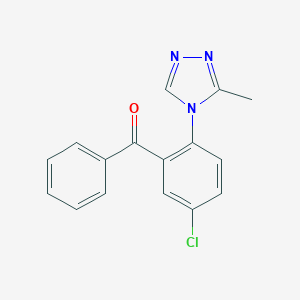
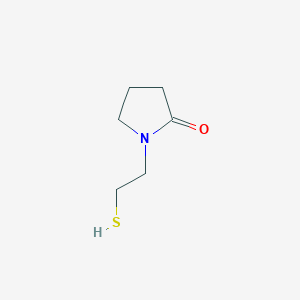
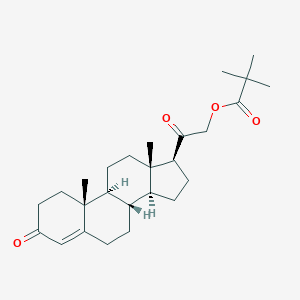
![5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone](/img/structure/B131420.png)
![1-[(2E)-2-butenoyl]-2-methylaziridine](/img/structure/B131421.png)